N-(3-chloro-2-morpholin-4-ylphenyl)benzamide
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Overview
Description
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core with a 3-chloro-2-morpholin-4-ylphenyl substituent, which imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)benzamide typically involves the reaction of 3-chloro-2-morpholin-4-ylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction parameters are carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of N-(3-chloro-2-morpholin-4-ylphenyl)benzoic acid.
Reduction: Formation of N-(3-chloro-2-morpholin-4-ylphenyl)benzylamine.
Substitution: Formation of N-(3-amino-2-morpholin-4-ylphenyl)benzamide when reacted with amines.
Scientific Research Applications
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide
- N-(3-chloro-2-morpholin-4-ylphenyl)acetamide
- N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
Uniqueness
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-4-8-15(16(14)20-9-11-22-12-10-20)19-17(21)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKOMFCKERAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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